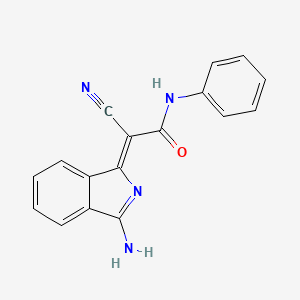

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide

Description

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide is a chemical compound with a complex structure that includes an isoindole ring, a cyano group, and a phenylacetamide moiety

Properties

Molecular Formula |

C17H12N4O |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-phenylacetamide |

InChI |

InChI=1S/C17H12N4O/c18-10-14(17(22)20-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(19)21-15/h1-9H,(H2,19,21)(H,20,22)/b15-14- |

InChI Key |

OGAMRAQUAIMWKV-PFONDFGASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a cyanoacetamide compound under controlled conditions. The reaction may require catalysts and specific temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyanoacetamide: Shares a similar core structure but lacks the phenylacetamide moiety.

2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile: Contains a piperidine ring instead of the phenylacetamide group.

Uniqueness

Its structure allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in research and industry .

Biological Activity

The compound 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide (CAS Number: 41450-17-3) is a member of the isoindole family, which has garnered interest due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂N₄O |

| Molecular Weight | 288.303 g/mol |

| LogP | 3.566 |

| Polar Surface Area (PSA) | 92.26 Ų |

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer).

In Vitro Studies

In vitro assays have demonstrated that 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide exhibits cytotoxic effects against A549 and HeLa cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 114.25 |

| HeLa | 148.59 |

These values suggest that the compound has a moderate level of cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with tumor growth and survival. Research indicates that isoindole derivatives may act as inhibitors of protein phosphatases and tyrosine kinases, which are crucial for cancer cell proliferation and survival .

In Vivo Studies

In vivo studies using xenograft models have further elucidated the anticancer potential of this compound. Mice implanted with A549-Luc lung cancer cells were treated with varying doses of the compound, leading to significant reductions in tumor size compared to control groups. Over a 60-day period, treated mice exhibited improved survival rates and reduced tumor growth .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide . Histopathological analyses revealed no significant adverse effects on vital organs at therapeutic doses, suggesting a favorable safety margin for potential clinical applications .

Case Studies

Several case studies have documented the efficacy of isoindole derivatives in treating various cancers:

- Study on A549 Cell Lines : This study demonstrated that treatment with isoindole derivatives resulted in significant apoptosis in A549 cells, with activation of caspase pathways being a noted mechanism .

- HeLa Cell Line Analysis : Another investigation reported that compounds similar to 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-phenylacetamide induced cell cycle arrest in HeLa cells, thereby inhibiting proliferation .

- Xenograft Model : In a xenograft model study involving nude mice, treatment with the compound led to a marked decrease in tumor volume and weight over time, reinforcing its potential as an effective therapeutic agent against lung cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.